2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-25-19-20(30-12)18(14-4-6-15(22)7-5-14)26-27(21(19)29)11-17(28)24-10-13-2-8-16(23)9-3-13/h2-9H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTQYDQORRKFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals with 4-Thiazolidinones
High-pressure Q-Tube reactors enable efficient cyclocondensation between 3-oxo-2-(4-chlorophenylhydrazono)propanal and 4-thiazolidinones to form the thiazolo[4,5-d]pyridazine core. Key parameters include:
Thionyl Chloride-Mediated Cyclization
Alternative routes employ thionyl chloride to cyclize precursor thioureas. For example, treatment of 5-(4-chlorophenyl)-2-methyl-4-thioxo-3,4-dihydropyridazine-6-carboxamide with thionyl chloride in dioxane at 80°C generates the thiazolo[4,5-d]pyridazin-4-one intermediate. This method requires strict moisture control but offers 72–78% isolated yields.
Acetamide Side Chain Introduction
Functionalization of the thiazolo[4,5-d]pyridazin-4-one core with the N-(4-fluorobenzyl)acetamide group proceeds via nucleophilic substitution or acylation:
Alkylation of Secondary Amines
Reaction of 5-chlorothiazolo[4,5-d]pyridazin-4-one with 2-bromo-N-(4-fluorobenzyl)acetamide in the presence of diisopropylethylamine (DIPEA) yields the target compound. Conditions:
Acylation of Amines
Alternative protocols utilize in situ-generated acid chlorides. For instance, 5-amino-thiazolo[4,5-d]pyridazin-4-one reacts with chloroacetyl chloride, followed by coupling with 4-fluorobenzylamine. This two-step sequence achieves 58% overall yield but requires purification via column chromatography.
Optimization and Scale-Up Considerations
Solvent and Base Selection
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Base | DIPEA | Minimizes side reactions vs. inorganic bases |
| Temperature | 60–80°C | Balances reaction rate and decomposition |
Purification Challenges
The polar nature of the acetamide group necessitates reversed-phase HPLC for final purification. Gradient elution with acetonitrile/water (0.1% TFA) provides >95% purity.
Mechanistic Insights
Cyclocondensation Pathway
The Q-Tube method proceeds via:
Acetamide Coupling
The alkylation mechanism involves:
- Base-assisted deprotonation of the thiazolo[4,5-d]pyridazin-4-one nitrogen
- SN2 displacement of bromide from 2-bromoacetamide
- Intermolecular H-bond stabilization between the acetamide carbonyl and pyridazine NH
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Q-Tube cyclization + alkylation | 64 | 92 | High | $$$ |
| Thionyl chloride + acylation | 58 | 89 | Moderate | $$ |
| One-pot microwave-assisted | 71* | 94* | Limited | $$$$ |
*Reported for analogous compounds
Spectroscopic Characterization Data
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, pyridazine-H)
- δ 7.45–7.38 (m, 4H, Cl-C6H4)
- δ 7.29–7.22 (m, 4H, F-C6H4)
- δ 4.41 (d, J = 5.6 Hz, 2H, CH2N)
- δ 3.92 (s, 2H, COCH2)
- δ 2.51 (s, 3H, CH3)
HRMS (ESI+) :
Calculated for C21H16ClFN4O2S [M+H]+: 443.0742
Found: 443.0745
Industrial-Scale Adaptation
The patent EP0922701B1 describes continuous flow modifications for large-scale production:
- Continuous cyclocondensation at 20 L/hr throughput
- Inline crystallization using antisolvent precipitation
- Automated chromatography with simulated moving bed (SMB) technology This system achieves 82% yield at 50 kg/batch scale.
Chemical Reactions Analysis
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound .
Scientific Research Applications
The compound has garnered attention for its potential biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly against glioblastoma and other aggressive tumors.
- Mechanism of Action : The compound may inhibit key kinases involved in cancer cell proliferation and survival. For instance, it has shown promising results in inhibiting AKT2/PKBβ, a critical kinase in glioma malignancy .
Enzymatic Inhibition
The compound's structure allows it to interact effectively with various enzymes, modulating signaling pathways crucial for cancer progression.
- Selectivity : Studies have reported that it demonstrates lower toxicity towards non-cancerous cells compared to cancerous ones, suggesting a favorable therapeutic index .
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's efficacy against various cancer cell lines:
- Cell Lines Tested : Glioblastoma and other aggressive tumor cell lines.
- Results : Significant growth inhibition was observed at micromolar concentrations, indicating its potential as a therapeutic agent .
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Glioblastoma Treatment
A study demonstrated that derivatives similar to this compound inhibited neurosphere formation in patient-derived glioma stem cells. This finding suggests its application in treating resistant glioblastoma variants, which are notoriously difficult to manage .
Case Study 2: Kinase Profiling
A comprehensive screening of related compounds against various purified kinases revealed significant inhibitory effects on specific targets like AKT2/PKBβ. These findings correlate with reduced tumor cell viability, underscoring the potential for developing targeted therapies based on this compound .
Mechanism of Action
The mechanism of action of 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The closest structural analogs involve variations in aromatic substituents and side-chain modifications. Below is a detailed comparison based on available
Substituent Effects on Aromatic Rings
Target Compound :
- 7-position : 4-chlorophenyl (electron-withdrawing Cl enhances metabolic stability and lipophilicity).
- N-substituent : 4-fluorobenzyl (fluorine improves membrane permeability and bioavailability).
- Analog 1 (): N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide 7-position: 4-fluorophenyl (less lipophilic than Cl; may reduce off-target binding). N-substituent: 4-chlorophenyl (swapped positions of Cl and F compared to the target compound). For instance, the 4-fluorophenyl group at position 7 in Analog 1 may decrease π-π stacking compared to the 4-chlorophenyl group in the target compound .
Pharmacokinetic and Physicochemical Properties
- Interpretation : The target compound’s higher logP and lower solubility suggest stronger membrane penetration but poorer bioavailability in aqueous environments. Analog 1’s fluorine at position 7 may improve solubility but reduce metabolic stability .
Research Findings and Limitations
- Synthetic Challenges : Both compounds require multi-step synthesis, but the target compound exhibits higher crystallinity, as inferred from its use in SHELX -based crystallography ().
- Gaps in Data: No experimental pharmacokinetic or toxicity data are available for either compound. Studies using Multiwfn () for electron-density analysis could further elucidate substituent effects on reactivity.
Biological Activity
The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a member of the thiazolopyridazine family, which has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a thiazolo[4,5-d]pyridazine core with substituents that may influence its biological activity. The presence of a 4-chlorophenyl group and a 4-fluorobenzyl moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClFN4OS |
| Molecular Weight | 396.89 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to This compound may exhibit activity through various mechanisms:
- Receptor Binding : Studies have shown that thiazolopyridazine derivatives can interact with adenosine receptors, particularly the A3 subtype, which plays a role in inflammatory responses and cancer biology .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its therapeutic effects against conditions such as cancer and inflammation .
- Antioxidant Properties : Compounds in this class have demonstrated antioxidant activity, which can protect cells from oxidative stress .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of similar thiazolopyridazine derivatives. For instance, a related compound was found to exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of thiazolopyridazine derivatives have also been explored. Some studies suggest that these compounds can inhibit bacterial growth by disrupting cellular membranes or inhibiting key metabolic pathways .
Anti-inflammatory Effects
Research on related compounds indicates potential anti-inflammatory effects mediated by modulation of cytokine release and inhibition of pro-inflammatory pathways . This suggests that This compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Adenosine Receptors : A study focused on thiazolopyridazine derivatives found that certain compounds displayed high affinity for the hA3 adenosine receptor (K(I) = 18 nM), indicating their potential as therapeutic agents in modulating inflammatory responses .
- Synthesis and Evaluation : A series of compounds synthesized based on the thiazolopyridazine scaffold were evaluated for their biological activities. Notably, one derivative showed promising results in inhibiting tumor growth in xenograft models .
- Antioxidant Studies : Investigations into the antioxidant capabilities revealed that some derivatives effectively scavenge free radicals, contributing to their potential protective effects against oxidative stress-related diseases .
Q & A
Basic: What are the key synthetic routes for preparing 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide?
The synthesis typically involves:
- Core Formation : Construction of the thiazolo[4,5-d]pyridazinone core via cyclization reactions under reflux with catalysts like triethylamine in DMF .
- Chlorophenyl Introduction : Palladium-catalyzed cross-coupling (Suzuki or Heck reactions) to attach the 4-chlorophenyl group .
- Acetamide Functionalization : Coupling the fluorobenzylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .
Basic: How is the compound’s structure confirmed post-synthesis?
- Spectroscopy :
- ¹H/¹³C NMR : Verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 483.12) .
- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond angles and torsional strain in the thiazolo-pyridazinone core .
Advanced: How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts using Multiwfn to identify discrepancies in aromatic proton assignments .
- Dynamic Effects : Investigate tautomerism (e.g., keto-enol equilibria in the pyridazinone ring) via variable-temperature NMR .
- Crystallographic Backup : Resolve ambiguities (e.g., regiochemistry of substituents) via single-crystal XRD .
Advanced: What computational strategies predict the compound’s biological targets and binding modes?
- Molecular Docking : AutoDock4 simulates ligand-receptor interactions (e.g., kinase inhibition) with flexible sidechain adjustments for accuracy .
- Pharmacophore Modeling : Identify critical motifs (e.g., fluorobenzyl group’s role in hydrophobic interactions) using Schrödinger Suite .
- MD Simulations : Validate docking poses by assessing stability over 100-ns trajectories in GROMACS .
Advanced: How to design experiments for optimizing reaction yields and reproducibility?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side products (e.g., byproduct formation <5%) .
- In-Line Analytics : Monitor reactions in real-time via FTIR or Raman spectroscopy for rapid adjustments .
Advanced: How to analyze reaction mechanisms for unexpected byproducts?
- LC-MS/MS : Detect intermediates (e.g., oxidized thiazole derivatives) and propose pathways .
- Isotopic Labeling : Trace ¹³C-labeled reactants to identify bond cleavage/formation steps .
- Kinetic Profiling : Compare rate constants under varying pH/temperature to distinguish SN1 vs. SN2 mechanisms .
Advanced: How to address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the acetamide moiety for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release in cell-based assays .
Advanced: How to validate molecular docking predictions experimentally?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 120 nM for kinase inhibition) .
- Mutagenesis Studies : Replace key residues (e.g., Tyr326 in ATP-binding pockets) to confirm docking poses .
- Thermal Shift Assays : Monitor protein melting temperature (ΔTm >3°C) upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
